molecular formula C8H10N2O3S B6211009 4-amino-N-methanesulfonylbenzamide CAS No. 1023277-26-0

4-amino-N-methanesulfonylbenzamide

Cat. No.: B6211009
CAS No.: 1023277-26-0
M. Wt: 214.24 g/mol
InChI Key: IVPVFHGHVXUZBJ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-N-methanesulfonylbenzamide typically involves the reaction of 4-aminobenzoyl chloride with methanesulfonamide under basic conditions . The reaction is carried out in the presence of a base such as triethylamine or pyridine, which facilitates the nucleophilic substitution of the chloride group by the methanesulfonamide group. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

For industrial-scale production, the synthesis of this compound can be optimized by using continuous flow reactors, which allow for better control of reaction parameters and improved yields . The use of automated systems and advanced purification techniques, such as crystallization and chromatography, ensures the production of high-purity compounds suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

4-amino-N-methanesulfonylbenzamide undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include nitro derivatives, reduced amines, and various substituted sulfonamides, depending on the specific reagents and conditions used .

Mechanism of Action

The mechanism of action of 4-amino-N-methanesulfonylbenzamide involves its interaction with specific molecular targets, such as enzymes and receptors. For example, it has been shown to inhibit carbonic anhydrase IX, an enzyme overexpressed in certain cancer cells . The inhibition of this enzyme disrupts the pH regulation within the tumor microenvironment, leading to reduced tumor growth and proliferation . The compound’s ability to interact with various molecular targets makes it a valuable tool in drug discovery and development.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-amino-N-methanesulfonylbenzamide is unique due to the presence of both the amino group and the methanesulfonyl group, which confer distinct chemical reactivity and biological activity. This combination of functional groups allows for versatile applications in various fields, making it a valuable compound for scientific research and industrial applications .

Properties

CAS No.

1023277-26-0

Molecular Formula

C8H10N2O3S

Molecular Weight

214.24 g/mol

IUPAC Name

4-amino-N-methylsulfonylbenzamide

InChI

InChI=1S/C8H10N2O3S/c1-14(12,13)10-8(11)6-2-4-7(9)5-3-6/h2-5H,9H2,1H3,(H,10,11)

InChI Key

IVPVFHGHVXUZBJ-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)NC(=O)C1=CC=C(C=C1)N

Purity

95

Origin of Product

United States

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